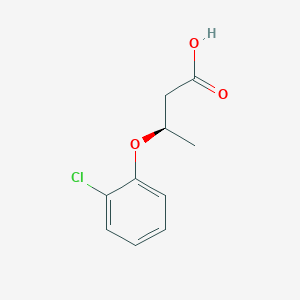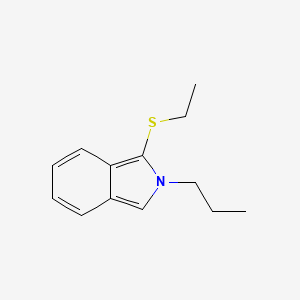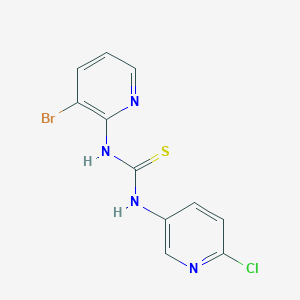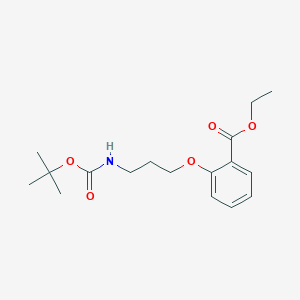
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a propoxy linkage to the benzoate core. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Propoxy Linkage: The protected amino compound is reacted with 2-bromoethyl benzoate under basic conditions to form the propoxy linkage.
Esterification: The final step involves the esterification of the benzoate with ethanol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl group can be removed using acidic conditions to reveal the free amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or benzoate positions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Benzoic acid derivatives.
Deprotection: Free amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate can be compared with other similar compounds such as:
Ethyl 2-(3-amino)propoxybenzoate: Lacks the protective Boc group, making it more reactive but less selective.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and solubility.
Ethyl 2-(3-((tert-butoxycarbonyl)amino)propoxy)phenylacetate: Contains a phenylacetate core instead of a benzoate, altering its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H25NO5 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]benzoate |
InChI |
InChI=1S/C17H25NO5/c1-5-21-15(19)13-9-6-7-10-14(13)22-12-8-11-18-16(20)23-17(2,3)4/h6-7,9-10H,5,8,11-12H2,1-4H3,(H,18,20) |
Clé InChI |
KKKIHFKNLYRQGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1OCCCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


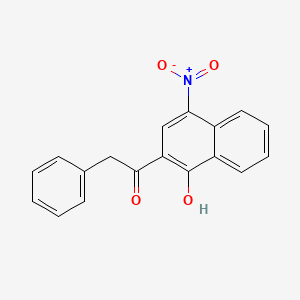
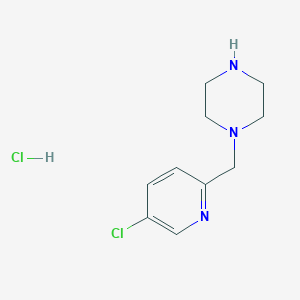
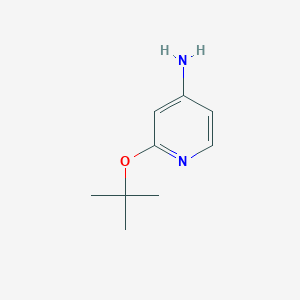
![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-Dihydroxy-10,13-dimethyl-17-((2R)-5-oxo-5-(((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)pentan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acrylate](/img/structure/B13091273.png)
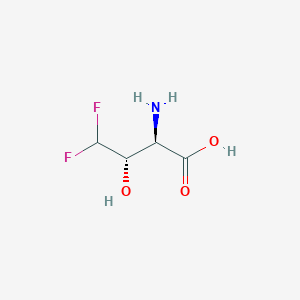
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
![(R)-4-(Hydroxymethyl)-6-methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13091295.png)

![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)

![4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13091330.png)
